Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-

Overview

Description

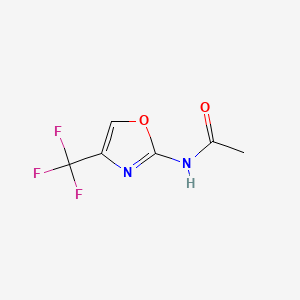

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)-: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acetamide group linked to a trifluoromethyl-substituted oxazole ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- typically involves the reaction of 4-trifluoromethyl-2-oxazole with acetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Acetamide, 2,2,2-trifluoro-: Shares the trifluoromethyl group but differs in the rest of the structure.

2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Another compound with a trifluoromethyl group, used in different applications.

Biological Activity

Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to an oxazole ring, which is known to enhance lipophilicity and bioavailability. The oxazole moiety is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, particularly those involved in neurodegenerative diseases such as Alzheimer's. For instance, derivatives of acetamide compounds have exhibited significant inhibitory effects on acetylcholinesterase (AChE) with IC50 values indicating competitive inhibition mechanisms .

- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can be linked to the presence of electron-withdrawing groups like trifluoromethyl that stabilize radical intermediates.

- Cytotoxicity : Preliminary studies indicate that some derivatives of acetamide, N-(4-trifluoromethyl-2-oxazolyl)- exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT1080 (fibrosarcoma) . These findings suggest a potential for development as anticancer agents.

Enzyme Inhibition Studies

A series of compounds related to acetamide were synthesized and tested for their inhibitory effects on AChE and butyrylcholinesterase (BChE). The most active compound in a related study demonstrated an IC50 value of 0.08 μM against AChE, significantly outperforming standard reference drugs .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 7i | 0.08 | 2.04 |

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between acetamide derivatives and their target enzymes. The presence of the trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding with key residues in the active site .

Cytotoxicity Assays

Cytotoxicity assays conducted on human fibroblast HT1080 cells revealed a favorable safety profile for many synthesized derivatives, indicating potential therapeutic applications with reduced side effects .

Case Studies

- Anti-Alzheimer's Potential : A recent study synthesized a series of benzothiazol-1,3,4-oxadiazole-acetamide derivatives which showed promising results in inhibiting AChE and BChE, suggesting that modifications to the acetamide structure can enhance biological activity against neurodegenerative diseases .

- Anticancer Activity : Research involving the testing of various acetamide derivatives against MCF-7 cell lines indicated significant cytotoxic effects, with several compounds displaying IC50 values in the low micromolar range .

Properties

IUPAC Name |

N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-3(12)10-5-11-4(2-13-5)6(7,8)9/h2H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBASKRZYJUCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189112 | |

| Record name | Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-41-5 | |

| Record name | Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-trifluoromethyl-2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.